![molecular formula C15H16Cl2N2O3 B5685855 8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCDMA, and its chemical structure consists of a spirocyclic ring system with an oxazine ring and a diazepane ring.
作用機序
The mechanism of action of DCDMA is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. DCDMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a target for many anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
DCDMA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCDMA exhibits antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Candida albicans. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In vivo studies have demonstrated that DCDMA has anxiolytic and sedative effects in mice. It has also been shown to improve memory and cognitive function in rats with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of DCDMA is its ease of synthesis, which allows for the preparation of large quantities of the compound. It also has a relatively low toxicity, making it suitable for use in various biological assays.
One of the limitations of DCDMA is its limited solubility in water, which can hinder its use in biological assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on DCDMA. One direction is the development of DCDMA-based materials with improved properties for various applications, such as drug delivery and sensing. Another direction is the investigation of the mechanism of action of DCDMA and its interaction with various biological targets. Additionally, the development of more potent and selective DCDMA derivatives for use in medicinal chemistry and catalysis is an area of potential research.
合成法
The synthesis of DCDMA involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 1-amino-3,8-diazaspiro[4.5]decan-2-one in the presence of a base, such as triethylamine. The reaction results in the formation of DCDMA as a white solid with a yield of 60-70%.
科学的研究の応用
DCDMA has shown potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCDMA has been studied for its antibacterial and antifungal activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In materials science, DCDMA has been utilized for the synthesis of novel polymers and materials with improved mechanical and thermal properties. It has also been used as a building block for the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In catalysis, DCDMA has been studied as a catalyst for various organic transformations, such as the synthesis of cyclic carbonates and epoxides. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and sensing.
特性
IUPAC Name |
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9-11(16)6-10(7-12(9)17)13(20)19-4-2-15(3-5-19)8-18-14(21)22-15/h6-7H,2-5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGRUIYNUJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)CNC(=O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

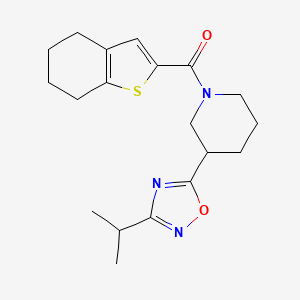
![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)
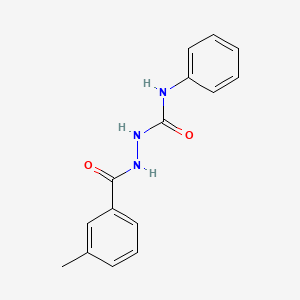
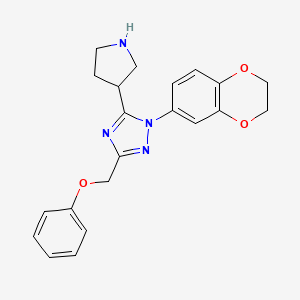
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)
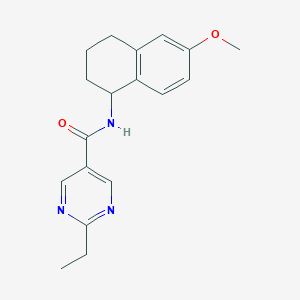
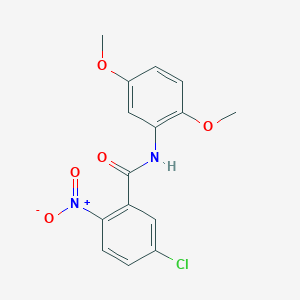
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)